molecular formula C8H15N3O B2628261 1-(Piperidin-4-yl)imidazolidin-2-one CAS No. 52210-86-3

1-(Piperidin-4-yl)imidazolidin-2-one

Cat. No.: B2628261
CAS No.: 52210-86-3
M. Wt: 169.228
InChI Key: YMQKNCXIAQYUQU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C8H15N3O. It is characterized by the presence of a piperidine ring and an imidazolidinone moiety.

Scientific Research Applications

1-(Piperidin-4-yl)imidazolidin-2-one has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “1-(Piperidin-4-yl)imidazolidin-2-one” is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and skin contact . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

The future directions for research on “1-(Piperidin-4-yl)imidazolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the modulation of the amide substituent and of the benzoimidazol-2-one linker could be investigated . Additionally, the compound’s potential as a novel NLRP3 inhibitor could be explored .

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of piperidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(Piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

1-(Piperidin-4-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(Piperidin-4-yl)imidazolidin-2-thione: This compound has a sulfur atom in place of the oxygen atom in the imidazolidinone ring, which can alter its reactivity and applications.

    1-(Piperidin-4-yl)imidazolidin-2-imine:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKNCXIAQYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (3.2 g) in ethanol (200 ml) was hydrogenated under a hydrogen filled balloon with 20% palladium on charcoal as catalyst. The catalyst was filtered and the filtrate evaporated to dryness to give the title compound as a white solid, yield 1.6 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 1-(1-t-butoxycarbonylpiperidin-4-yl)imidazolidin-2-one (30 mg, 0.11 mmol) in dichloromethane (2 mL) and the reaction stirred at room temperature for 5 h. The reaction was concentrated in vacuo to give the title compound as its trifluoroacetic acid salt (18 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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